An In-depth Technical Guide to 2-Chloro-5-methylpyridine: Chemical Properties and Structure
An In-depth Technical Guide to 2-Chloro-5-methylpyridine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-methylpyridine, also known as 6-chloro-3-picoline, is a halogenated heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical and agrochemical products.[1][2] Its unique molecular architecture, featuring a pyridine ring substituted with a chlorine atom and a methyl group, imparts a high degree of reactivity, making it a versatile building block in organic synthesis.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 2-chloro-5-methylpyridine, with a focus on data relevant to researchers and professionals in the field of drug development.
Chemical Structure and Identification
The fundamental structure of 2-chloro-5-methylpyridine consists of a pyridine ring with a chlorine atom at the 2-position and a methyl group at the 5-position.[3]
Molecular Structure:
Caption: Molecular structure of 2-Chloro-5-methylpyridine.
Table 1: Compound Identification
| Identifier | Value | Reference(s) |
| CAS Number | 18368-64-4 | [4][5] |
| Molecular Formula | C₆H₆ClN | [4][5] |
| Molecular Weight | 127.57 g/mol | [4][5] |
| IUPAC Name | 2-chloro-5-methylpyridine | [6] |
| Synonyms | 6-Chloro-3-picoline, 2-Chloro-5-picoline | [6][7] |
| InChI | 1S/C6H6ClN/c1-5-2-3-6(7)8-4-5/h2-4H,1H3 | [4] |
| InChIKey | VXLYOURCUVQYLN-UHFFFAOYSA-N | [4] |
| SMILES | Cc1ccc(Cl)nc1 | [4] |
Physicochemical Properties
2-Chloro-5-methylpyridine is typically a colorless to pale yellow liquid with a pungent odor.[1][3] It is soluble in many organic solvents but has limited solubility in water.[3][8]
Table 2: Physicochemical Data
| Property | Value | Reference(s) |
| Appearance | Colorless to light yellow liquid | [8] |
| Odor | Pungent | [1][3] |
| Boiling Point | 175-177 °C (at atmospheric pressure) | [8] |
| 97 °C / 30 mmHg | [2][4] | |
| 56 °C / 2.5 mmHg | [7] | |
| Melting Point | Approximately -15 °C | [8] |
| Density | 1.169 g/mL at 25 °C | [2][4] |
| 1.15 g/cm³ at 20 °C | [7] | |
| Approximately 1.12 g/cm³ | [8] | |
| Refractive Index (n20/D) | 1.53 | [4][7] |
| Solubility | Slightly soluble in water. Soluble in organic solvents like ethanol, ether, and acetone. | [2][3][8] |
| Flash Point | 86 °C | [7] |
| pKa | 0.54 ± 0.10 (Predicted) | [9] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-chloro-5-methylpyridine.
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) are typically observed in deuterated chloroform (CDCl₃).
Table 3: ¹H NMR Spectral Data
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | 8.18 | d | 2.5 |
| H-4 | 7.45 | dd | 8.5, 2.5 |
| H-3 | 7.13 | d | 8.5 |
| -CH₃ | 2.27 | s | - |
Infrared (IR) Spectroscopy
The IR spectrum of 2-chloro-5-methylpyridine exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule. Key absorptions include C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching of the pyridine ring, and the C-Cl stretching.
Mass Spectrometry
The mass spectrum of 2-chloro-5-methylpyridine shows a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern is characteristic of a chlorinated pyridine derivative. The presence of the chlorine isotope (³⁷Cl) results in a characteristic M+2 peak with an intensity of about one-third of the M+ peak.
Synthesis and Experimental Protocols
Several synthetic routes for the preparation of 2-chloro-5-methylpyridine have been reported. The choice of method often depends on the availability of starting materials and the desired scale of production.
Synthesis from 3-Methylpyridine N-oxide
One common method involves the chlorination of 3-methylpyridine N-oxide using a chlorinating agent such as phosphorus oxychloride (POCl₃).[10]
Experimental Protocol:
-
Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and dropping funnel is charged with 3-methylpyridine N-oxide and a suitable solvent (e.g., dichloromethane).
-
Cooling: The mixture is cooled to a low temperature, typically between -10 °C and 0 °C.
-
Addition of Chlorinating Agent: Phosphorus oxychloride is added dropwise to the cooled solution while maintaining the low temperature.
-
Reaction: The reaction mixture is stirred at a controlled temperature for several hours to ensure complete conversion.
-
Work-up: The reaction is quenched by carefully adding it to ice water. The resulting mixture is neutralized with a base (e.g., sodium carbonate) to a pH of 7-8.
-
Extraction: The product is extracted with an organic solvent (e.g., dichloromethane). The organic layers are combined.
-
Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 2-chloro-5-methylpyridine.
Caption: Workflow for the synthesis of 2-chloro-5-methylpyridine from 3-methylpyridine N-oxide.
Synthesis from 5-Methyl-3,4-dihydro-2(1H)-pyridone
Another synthetic route involves the halogenation and subsequent dehydrohalogenation and chlorination of 5-methyl-3,4-dihydro-2(1H)-pyridone.[11][12]
Experimental Protocol:
-
Halogenation: 5-Methyl-3,4-dihydro-2(1H)-pyridone is dissolved in a suitable organic solvent. A halogenating agent (e.g., chlorine gas) is passed through the solution at a controlled temperature to form a dihalo intermediate.[12]
-
Dehydrohalogenation: The dihalo intermediate is heated, optionally in a high-boiling solvent, to induce dehydrohalogenation, yielding 2-hydroxy-5-methylpyridine (or its tautomer).[11]
-
Chlorination: The resulting 2-hydroxy-5-methylpyridine is then treated with a chlorinating agent, such as phosphorus oxychloride, to produce 2-chloro-5-methylpyridine.[11]
-
Purification: The final product is isolated and purified using standard techniques such as extraction and distillation.
Applications in Drug Development and Agrochemicals
2-Chloro-5-methylpyridine is a key intermediate in the synthesis of various biologically active molecules.
-
Agrochemicals: It is a precursor for the synthesis of neonicotinoid insecticides, such as imidacloprid and acetamiprid.[10] It is also used in the production of herbicides.[1][12]
-
Pharmaceuticals: The pyridine scaffold is a common feature in many pharmaceutical agents. 2-Chloro-5-methylpyridine can be used to synthesize compounds with potential antimicrobial and anti-inflammatory properties.[13] The reactivity of the chlorine atom allows for its displacement by various nucleophiles, enabling the creation of diverse molecular libraries for drug discovery.
Potential Signaling Pathways in Biological Systems
While specific signaling pathways directly modulated by 2-chloro-5-methylpyridine itself are not extensively documented, its derivatives are being investigated for their effects on various biological processes.
Antimicrobial Action of Pyridine Derivatives
Pyridine derivatives have been shown to possess antimicrobial activity through various mechanisms. One proposed mechanism involves the inhibition of essential bacterial enzymes.
Caption: Proposed antimicrobial mechanism of action for certain pyridine derivatives.
Anti-inflammatory Action of Pyridine Derivatives
The anti-inflammatory effects of some pyridine derivatives are thought to be mediated through the inhibition of key inflammatory enzymes like cyclooxygenase (COX).
Caption: Proposed anti-inflammatory mechanism of action for certain pyridine derivatives.
Safety and Handling
2-Chloro-5-methylpyridine is a hazardous chemical and should be handled with appropriate safety precautions.[6]
GHS Hazard Statements: [6]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H412: Harmful to aquatic life with long lasting effects.
Precautionary Measures:
-
Wear protective gloves, clothing, and eye/face protection.[14]
-
Avoid breathing dust, vapor, mist, or gas.[14]
-
Use in a well-ventilated area.
-
Store in a cool, dry place in a tightly closed container.[3][14]
Conclusion
2-Chloro-5-methylpyridine is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its well-defined chemical and physical properties, along with established synthetic routes, make it a readily accessible building block for the development of new and innovative products. A thorough understanding of its properties, synthesis, and safe handling is essential for researchers and professionals working with this compound. Further research into the biological activities of its derivatives holds promise for the discovery of novel therapeutic agents.
References
- 1. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 2-Chloro-5-methyl-pyridine | C6H6ClN | CID 581393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 12. EP0121320A1 - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 13. 18368-64-4|2-Chloro-5-methylpyridine|BLD Pharm [bldpharm.com]
- 14. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
